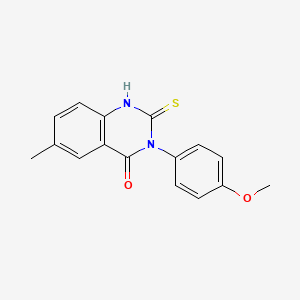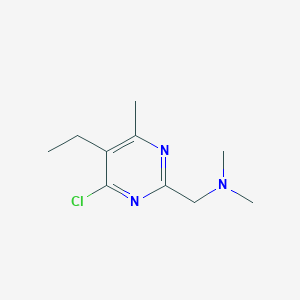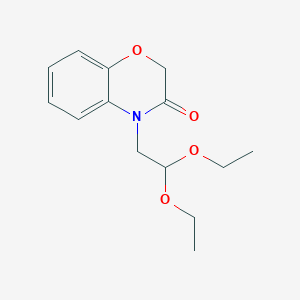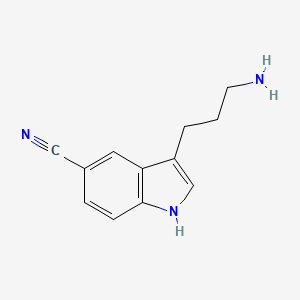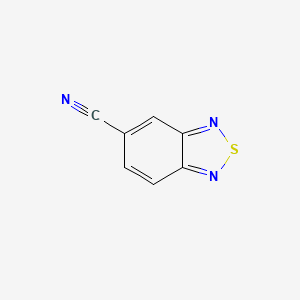
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 6th positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE typically involves the bromination of anthracene followed by the introduction of tert-butyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
科学研究应用
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE involves its interaction with various molecular targets. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability. In electronic applications, its photophysical properties are exploited to enhance the performance of devices .
相似化合物的比较
Similar Compounds
9-Bromoanthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,6-Di-tert-butylanthracene: Lacks the bromine atom, affecting its chemical behavior and uses.
Anthracene, 9,10-dibromo-2,6-bis(1,1-dimethylethyl)-:
Uniqueness
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and tert-butyl groups allows for versatile reactivity and a wide range of applications in various fields .
属性
CAS 编号 |
62337-63-7 |
|---|---|
分子式 |
C22H25Br |
分子量 |
369.3 g/mol |
IUPAC 名称 |
9-bromo-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C22H25Br/c1-21(2,3)16-9-10-18-15(12-16)11-14-7-8-17(22(4,5)6)13-19(14)20(18)23/h7-13H,1-6H3 |
InChI 键 |
IRFLSURAOCXUAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
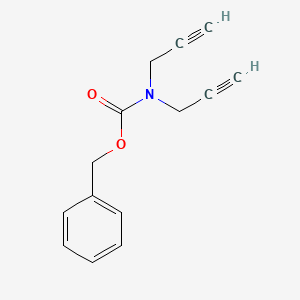

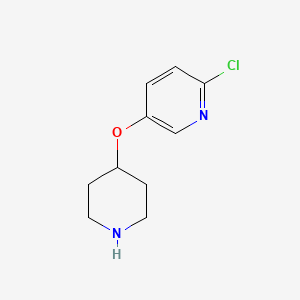
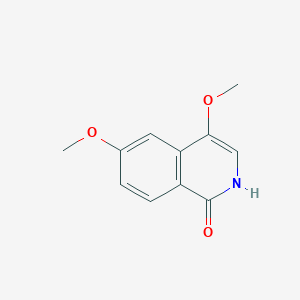
![benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8658300.png)

